molecular formula C5H13O2PS B1205570 O,O'-Diethyl methylphosphonothioate CAS No. 6996-81-2

O,O'-Diethyl methylphosphonothioate

Cat. No.: B1205570
CAS No.: 6996-81-2
M. Wt: 168.2 g/mol
InChI Key: GEDUXIUTPVHAAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: O,O’-Diethyl methylphosphonothioate can be synthesized through the reaction of methylphosphonothioic dichloride with ethanol under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of O,O’-Diethyl methylphosphonothioate may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: O,O’-Diethyl methylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonothioate oxides , while substitution reactions can produce various phosphonothioate esters .

Scientific Research Applications

O,O’-Diethyl methylphosphonothioate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.

    Biology: It serves as a reagent in biochemical studies, particularly in the investigation of enzyme mechanisms.

    Medicine: It is explored for its potential use in drug development, especially in the design of enzyme inhibitors.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which O,O’-Diethyl methylphosphonothioate exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in these interactions are often studied using high-resolution nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Comparison: O,O’-Diethyl methylphosphonothioate is unique due to its specific phosphorus-sulfur bond, which imparts distinct chemical properties compared to its analogs. For example, Diethyl methylphosphonate lacks the sulfur atom, resulting in different reactivity and applications. Similarly, Dimethyl methylphosphonate has two methyl groups instead of ethyl groups, affecting its physical and chemical behavior .

Properties

IUPAC Name

diethoxy-methyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O2PS/c1-4-6-8(3,9)7-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDUXIUTPVHAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220237
Record name Phosphonothioic acid, methyl-, O,o-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6996-81-2
Record name Phosphonothioic acid, methyl-, O,o-diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid, methyl-, O,o-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O'-Diethyl methylphosphonothioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the atmospheric fate of O,O'-Diethyl methylphosphonothioate (DEMPT)?

A1: DEMPT reacts readily with hydroxyl (OH) radicals in the atmosphere, showing a rate constant of 20.4 ± 0.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K []. This reaction primarily leads to the formation of diethyl methylphosphonate with a yield of 21 ± 4% [, ]. DEMPT also reacts with nitrate (NO₃) radicals, albeit at a slower rate (2.01 ± 0.20 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 296 K) []. This reaction results in a 62 ± 11% yield of diethyl methylphosphonate []. Reactions with ozone (O₃) were not observed under experimental conditions [].

Q2: Can you describe the products and mechanism of the reaction between DEMPT and OH radicals in the gas phase?

A2: The primary product of the DEMPT and OH radical reaction is diethyl methylphosphonate, formed with a yield of 21 ± 4% []. While the exact mechanism is not fully elucidated, evidence suggests the formation of an intermediate adduct followed by decomposition pathways leading to the observed products. In addition to diethyl methylphosphonate, other products detected include C₂H₅OP(S)(CH₃)OH or C₂H₅OP(O)(CH₃)SH (presumed to be the latter based on analogous reactions) [].

Q3: How does the structure of this compound relate to its reactivity?

A3: The presence of the P=S bond in DEMPT plays a crucial role in its reactivity []. This bond is more susceptible to attack by oxidizing species like OH radicals compared to the P=O bond found in its oxygen analog. This difference in reactivity is a key factor in the atmospheric degradation pathways of DEMPT.

Q4: Are there any computational studies on this compound?

A4: Yes, computational chemistry methods have been employed to investigate the structure and properties of DEMPT and related ions []. These studies used techniques like density functional theory (DFT) at the B3LYP/6-31G(d,p) level, as well as higher-level calculations such as G2 and G2(MP2) to explore isomerization pathways and relative stabilities of various ionic species [].

Q5: What analytical techniques are used to study this compound and its reactions?

A5: Several analytical methods are employed in the study of DEMPT. Gas chromatography coupled with mass spectrometry (GC-MS) is used to identify and quantify reaction products [, ]. In-situ atmospheric pressure ionization mass spectrometry (API-MS) provides real-time information about reaction intermediates and products []. Fourier transform infrared (FT-IR) spectroscopy is used to monitor the formation of specific functional groups in reaction products []. Additionally, differential thermal analysis (DTA) is applied to determine vapor pressure data for the compound [].

Q6: Why is understanding the synthesis of this compound important in the context of the Chemical Weapons Convention?

A6: Thiophosphonates, including DEMPT, can be precursors or markers for the production of highly toxic V-series nerve agents, such as VX []. Therefore, understanding the synthesis parameters, reaction conditions, and possible impurities formed during DEMPT synthesis is crucial for the verification regime of the Chemical Weapons Convention (CWC) [].

Q7: Can you elaborate on the significance of principal component analysis in studying DEMPT synthesis?

A7: Principal component analysis (PCA) is a statistical method used to analyze complex datasets and identify underlying patterns or relationships between variables. In the context of DEMPT synthesis using Lawesson's reagent, PCA can help understand the intricate interplay between reaction duration, temperature, solvent choice, and their combined influence on the final yield of DEMPT []. This information is valuable for optimizing the synthesis process and gaining a deeper understanding of the reaction mechanism.

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